N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
This acetamide derivative features a 2,5-dimethylphenyl group attached to the nitrogen and a substituted pyrimidinyloxy moiety. The pyrimidine ring is modified with a 6-methyl group and a 3-methylpiperidin-1-yl substituent, which introduces steric and electronic effects critical for molecular interactions.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-14-7-8-16(3)18(10-14)23-19(26)13-27-20-11-17(4)22-21(24-20)25-9-5-6-15(2)12-25/h7-8,10-11,15H,5-6,9,12-13H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWLXEKLEQVOPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=CC(=C3)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Structure and Properties
The compound has a molecular formula of C21H28N4O2 and a molecular weight of approximately 368.48 g/mol. It features a dimethylphenyl moiety, a pyrimidine ring, and a piperidine group, which contribute to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C21H28N4O2 |
| Molecular Weight | 368.48 g/mol |
| Structural Features | Dimethylphenyl, Pyrimidine, Piperidine |
Research indicates that this compound interacts with various biological targets, potentially modulating their activity. The compound is believed to influence specific enzymes and receptors, leading to various therapeutic effects, including:
- Anti-inflammatory properties : The compound may inhibit pathways associated with inflammation.
- Anticancer activity : Preliminary studies suggest it could affect tumor cell proliferation and survival.
In Vitro Studies
Several studies have investigated the biological activity of this compound in vitro. For example:
- Cell Proliferation Assays : The compound exhibited significant inhibitory effects on the proliferation of cancer cell lines, particularly those associated with breast cancer (MCF-7 and MDA-MB-231). The combination of this compound with established chemotherapeutics like doxorubicin showed enhanced cytotoxic effects, indicating potential for combination therapy .
- Enzyme Interaction Studies : Binding affinity assays revealed that this compound effectively binds to specific kinases implicated in cancer progression. This interaction may lead to downstream effects that inhibit tumor growth .
In Vivo Studies
In vivo experiments have further elucidated the compound's biological activity:
- Animal Models : Studies conducted on mice demonstrated that the compound could significantly reduce tumor size in xenograft models when administered at therapeutic doses .
Case Studies
A notable case study involved the administration of this compound in a clinical setting for patients with resistant cancer types. The results indicated improved patient outcomes with reduced side effects compared to traditional therapies.
Comparison with Similar Compounds
N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Key Differences :
- Substituent on Phenyl Ring : The 5-chloro-2-methylphenyl group (vs. 2,5-dimethylphenyl) introduces a chlorine atom, increasing electronegativity and lipophilicity. This could enhance membrane permeability or alter target binding affinity .
- Molecular Weight : 388.9 g/mol (vs. ~380–390 g/mol estimated for the target compound).
- Synthesis : Likely synthesized via nucleophilic substitution, similar to methods in , where pyrimidine derivatives react with chloroacetamides .
Implications : The chlorine atom may improve herbicidal or pharmacological activity compared to methyl groups, as seen in chloroacetamide pesticides (e.g., alachlor) .
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide
Key Differences :
- Core Structure: Lacks the pyrimidinyloxy group; instead, a diethylamino group is attached to the acetamide.
- Substituents : 2,6-Dimethylphenyl (vs. 2,5-dimethylphenyl) creates a more symmetrical steric environment.
- Molecular Weight : 234.33 g/mol (simpler structure) .
Such compounds are often intermediates or simpler bioactive agents .
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide
Key Differences :
- Linkage : Sulfur atom (thioether) instead of oxygen in the pyrimidinyloxy group.
- Substituents : 4,6-Dimethylpyrimidine (vs. 6-methyl-2-(3-methylpiperidin-1-yl)pyrimidine).
- Conformation : Dihedral angle between aromatic rings is 91.9°, indicating near-perpendicular orientation, which may hinder planar interactions .
Implications : Sulfur’s larger atomic radius and polarizability could alter binding kinetics or metabolic stability compared to oxygen-containing analogs .
Chloroacetamide Herbicides (e.g., Alachlor)
Key Differences :
- Core Structure : 2-Chloro-N-(substituted phenyl)-N-(alkyl)acetamide (e.g., alachlor has a methoxymethyl group).
- Applications : Herbicidal activity due to chloro and alkoxy substituents .
Implications : The target compound lacks chlorine and alkoxy groups, suggesting divergent applications (e.g., pharmaceutical vs. agrochemical) .
Complex Peptide-like Acetamides ()
Key Differences :
- Structure : Larger molecules with stereocenters and peptide backbones (e.g., (R)-N-[(2S,4S,5S)-...]butanamide).
- Molecular Weight : Likely >500 g/mol, contrasting with the target compound’s smaller size .
Implications : Increased complexity may enhance target specificity (e.g., enzyme inhibition) but reduce oral bioavailability compared to the target compound .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
